4,5-Dibromo-1H-1,2,3-triazole
Overview
Description
4,5-Dibromo-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C2HBr2N3. It is a derivative of 1,2,3-triazole, where two bromine atoms are substituted at the 4th and 5th positions of the triazole ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 4,5-Dibromo-1H-1,2,3-triazole can be achieved through several routes. One common method involves the bromination of 1,2,3-triazole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the 4th and 5th positions .
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The reaction is usually carried out in solvents like acetonitrile or dichloromethane, and the temperature is carefully controlled to prevent over-bromination or decomposition of the product .
Chemical Reactions Analysis
4,5-Dibromo-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles.
Lithiation: The compound can be lithiated at the 5th position using butyllithium in solvents like diethyl ether or tetrahydrofuran at low temperatures.
Common reagents used in these reactions include butyllithium, chloromethyl methyl ether, methyl chloroformate, benzyl chloride, and various electrophiles like carbon dioxide and benzophenone . The major products formed from these reactions are 5-substituted 1,2,3-triazoles with diverse functional groups.
Scientific Research Applications
4,5-Dibromo-1H-1,2,3-triazole has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and isoxazole derivative herbicides.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities.
Material Science: It is employed in the synthesis of materials with specific electronic and optical properties.
Chemical Biology: The compound is used in bioconjugation and fluorescent imaging studies.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-1H-1,2,3-triazole largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For instance, triazole derivatives are known to inhibit enzymes like cytochrome P450, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
4,5-Dibromo-1H-1,2,3-triazole can be compared with other halogenated triazoles, such as:
4,5-Dichloro-1H-1,2,3-triazole: Similar in structure but with chlorine atoms instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
4,5-Diiodo-1H-1,2,3-triazole: Contains iodine atoms, which are larger and more reactive than bromine, leading to different chemical properties and applications.
4,5-Difluoro-1H-1,2,3-triazole: Fluorine atoms impart unique electronic properties, making this compound useful in different contexts compared to its brominated counterpart.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of substituted triazoles through various chemical reactions.
Properties
IUPAC Name |
4,5-dibromo-2H-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQUYKTWVBJKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310096 | |
Record name | 4,5-Dibromo-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15294-81-2, 22300-52-3 | |
Record name | 15294-81-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dibromo-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dibromo-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-dibromo-2H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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